5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
5-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. The isoxazole ring, pyrazolopyrimidine moiety, and the phenyl group make it a compound of interest, especially in the realms of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide typically involves several steps:
Formation of the Pyrazolopyrimidine Core: : The synthesis begins with the preparation of the pyrazolopyrimidine core. This can be achieved through the condensation of appropriate precursors under basic conditions, often using solvents like DMF or DMSO.
Introduction of the Pyrrolidine Group: : The pyrrolidine group is introduced via a substitution reaction, where a leaving group (like a halide) on the pyrazolopyrimidine intermediate is replaced by the pyrrolidine moiety.
Attachment of the Isoxazole Ring: : The isoxazole ring is constructed through cyclization reactions, often involving hydroxylamine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Final Carboxamide Formation: : The final step involves the formation of the carboxamide bond, typically through amide coupling reactions using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
While laboratory synthesis focuses on smaller scales, industrial production would require optimization for yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis, process intensification, and the use of automated reactors may be employed to scale up production while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound may undergo oxidation reactions at the phenyl ring or the pyrazolopyrimidine core, while reduction reactions can target the isoxazole ring.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at positions on the pyrazolopyrimidine and phenyl rings.
Hydrolysis: : The carboxamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3
Reducing Agents: : NaBH4, LiAlH4
Substitution Reagents: : Halides, amines, hydroxylamine
Hydrolysis Conditions: : HCl, NaOH
Major Products
Oxidized phenyl derivatives
Reduced pyrazolopyrimidine derivatives
Hydrolyzed carboxamide products
Scientific Research Applications
The compound’s structure allows it to interact with various biological targets, making it valuable in:
Medicinal Chemistry: : Potential as a pharmacophore in drug design due to its interaction with enzymes and receptors.
Biological Research: : Studying signal transduction pathways and gene expression.
Industrial Chemistry: : Potential intermediates in the synthesis of more complex molecules.
Materials Science: : Use in the development of novel polymers and catalysts.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Binding to Enzymes: : The pyrazolopyrimidine core can mimic natural substrates or inhibitors, thereby modulating enzyme activity.
Receptor Interaction: : The compound can act as an agonist or antagonist at various receptors, influencing cellular responses.
Signal Pathways: : It may affect pathways involving kinases, phosphatases, or other signaling molecules.
Comparison with Similar Compounds
Compared to other pyrazolopyrimidine derivatives:
5-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide: exhibits higher specificity due to the unique combination of its structural moieties.
Similar Compounds
4-Amino-1H-pyrazolo[3,4-d]pyrimidine
5-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Isoxazole-3-carboxamide derivatives
Properties
IUPAC Name |
5-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c29-21(17-12-18(30-26-17)15-6-2-1-3-7-15)22-8-11-28-20-16(13-25-28)19(23-14-24-20)27-9-4-5-10-27/h1-3,6-7,12-14H,4-5,8-11H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSMHTABEWNLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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